
3-Fluoro-2-methylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methylbenzotrifluoride is a chemical compound with the CAS Number: 910911-43-2. It has a molecular weight of 178.13 and its IUPAC name is 1-fluoro-2-methyl-3-(trifluoromethyl)benzene . It is stored at a temperature of 2-8°C and has a purity of 97%. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methylbenzotrifluoride is 1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Fluoro-2-methylbenzotrifluoride is a liquid at room temperature . It has a molecular weight of 178.13 and a density of 1.2 .Scientific Research Applications
Optical Properties and Phase Transition of Liquid Crystals
Research has demonstrated that fluorinated compounds, such as difluorophenylazophenyl benzoates, show significant promise in the study of liquid crystals. The orientation and positioning of fluorine atoms within these compounds have been found to impact their optical properties and phase transitions, indicating potential applications in display technologies and optical devices (Zaki, 2018).
Catalytic Fluorination Techniques
In the field of organic synthesis, fluorinated compounds have been utilized to introduce fluorine atoms into various organic molecules. Techniques involving manganese porphyrin complexes have shown efficiency in catalyzing the fluorination of aliphatic C-H bonds, providing a convenient method for incorporating fluorine into organic compounds, which is of significant interest for drug development and agrochemical production (Liu et al., 2012).
Fluorine's Role in Enhancing Liquid Crystal Performance
Further studies on fluorinated liquid crystals have elucidated how the fluorination of certain molecules can enhance their performance in liquid crystal displays (LCDs) by affecting their refractive indices, birefringence, and thermal stability. This research indicates the potential for developing more efficient and stable materials for use in electronic displays and optical applications (Zaki et al., 2018).
Fluorinating Reagents in Organic Synthesis
The synthesis and application of fluorinating compounds containing N–F bonds have been extensively surveyed, revealing a broad classification into neutral and ionic reagents. This research has highlighted the versatility of fluorinating agents in modifying various organic compounds, underscoring the importance of fluorination in enhancing the biological activity of pharmaceuticals and other materials (Furin & Fainzil’berg, 2000).
Fluorinated Compounds in Environmental Biodegradation
Studies on the biodegradation of fluorinated compounds have identified specific microorganisms capable of breaking down challenging fluorine-containing pollutants. This research is crucial for developing strategies to mitigate environmental pollution caused by persistent organofluorine compounds (Boersma et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGIKTVAIPINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474669 |
Source


|
| Record name | 3-Fluoro-2-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylbenzotrifluoride | |
CAS RN |
910911-43-2 |
Source


|
| Record name | 3-Fluoro-2-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
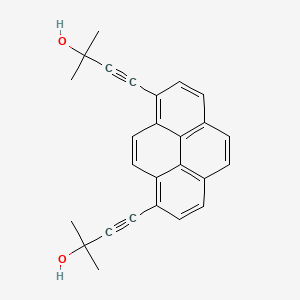
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)

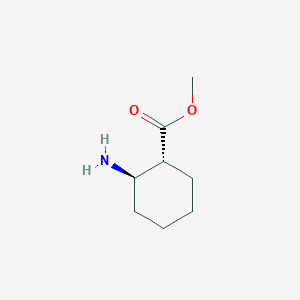
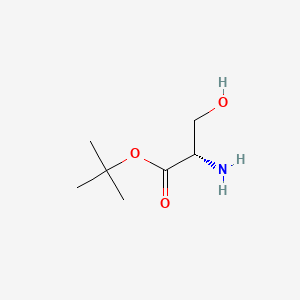
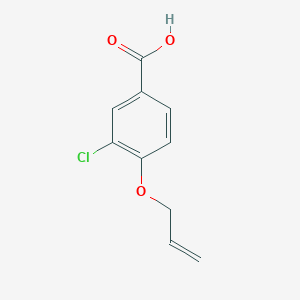
![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)
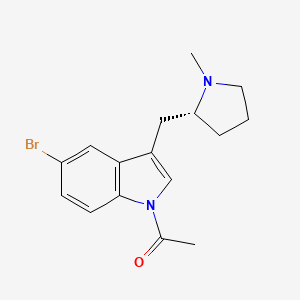

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)
